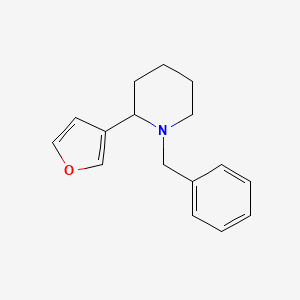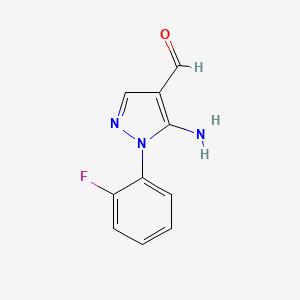
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with a molecular formula of C10H8FN3O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be carried out using various catalysts and solvents. For instance, a one-pot multicomponent protocol using alumina-silica-supported manganese dioxide as a recyclable catalyst in water has been developed . This method is environmentally friendly and provides high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of heterogeneous catalysts are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile: This compound has a similar structure but with a nitrile group instead of an aldehyde group.
(5-amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(2-furyl)methanone: This compound has a furan ring attached to the pyrazole core.
Uniqueness
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H8FN3O |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
5-amino-1-(2-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8FN3O/c11-8-3-1-2-4-9(8)14-10(12)7(6-15)5-13-14/h1-6H,12H2 |
InChI Key |
HNOYQZQBEZCWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


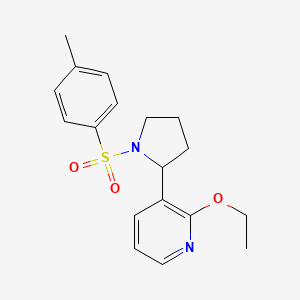
![2-Methyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810169.png)
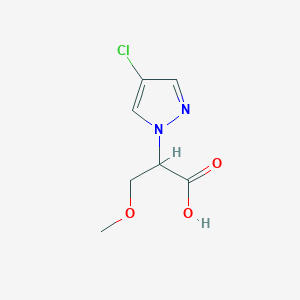
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810180.png)
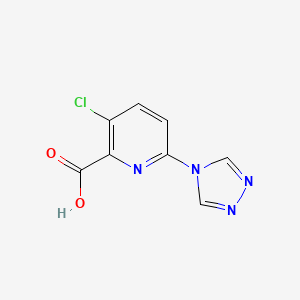


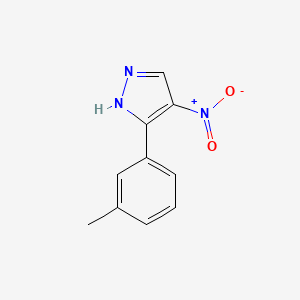

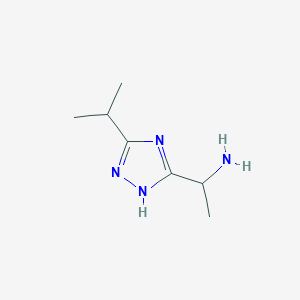
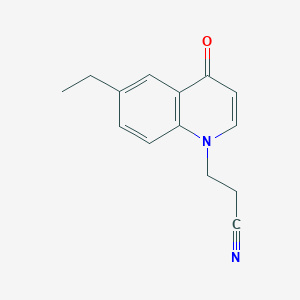
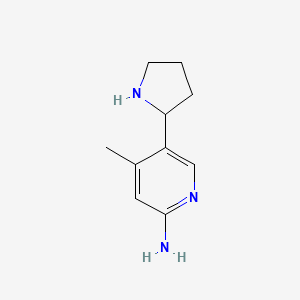
![2-Bromo-6-isopropylbenzo[d]thiazole](/img/structure/B11810234.png)
